Spiro[3.5]nonan-2-ylmethanamine
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Overview
Description
Spiro[3.5]nonan-2-ylmethanamine is a chemical compound with the molecular formula C10H19N. It is characterized by a spirocyclic structure, which consists of two nonane rings connected through a single carbon atom. This compound is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-2-ylmethanamine typically involves the reaction of a spirocyclic ketone with an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
While specific industrial production methods for Spiro[3This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Spiro[3.5]nonan-2-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-2-ylmethanamine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine group. This interaction can lead to changes in the activity of these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonane-2-methanamine
- Spiro[3.5]nonan-2-ylmethanol
Uniqueness
Spiro[3.5]nonan-2-ylmethanamine is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Spiro[3.5]nonan-2-ylmethanamine is a bicyclic compound characterized by its unique spirocyclic structure, which consists of a spiro connection between two nonane rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for drug development.
- Chemical Formula : C10H17N
- Molecular Weight : 155.27 g/mol
- Structure : The compound features a central nitrogen atom as part of the amine functional group, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. Notably, it acts as a selective antagonist at dopamine D2 receptors, which are critical in the regulation of movement, reward, and motivation pathways in the brain. By binding to these receptors without activating them, it can modulate dopaminergic signaling, making it a valuable tool in studying various neurological disorders such as schizophrenia and Parkinson's disease.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Dopamine Receptor Antagonism :
- It selectively blocks dopamine D2 receptors, potentially alleviating symptoms associated with excessive dopamine activity in psychiatric disorders.
-
Antitumor Properties :
- Some derivatives of spirocyclic compounds have shown promising antitumor activity, suggesting that this compound may also possess similar properties.
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Bicyclic | Selective D2 receptor antagonist |
Spiro[4.4]nonane | Bicyclic | Larger ring size; different spatial arrangement |
2-Aminospiro[3.5]nonane | Bicyclic | Contains an additional amino group |
Spiro[5.5]decane | Bicyclic | Larger framework; potential for different activities |
Case Studies
-
Neuropharmacological Studies :
- Research has demonstrated that this compound can be radiolabeled for use in positron emission tomography (PET) scans, allowing for the visualization of dopamine receptor density in vivo. This application is particularly relevant for diagnosing and monitoring conditions like Parkinson's disease and schizophrenia .
-
Antitumor Research :
- In vitro studies have indicated that certain derivatives of spirocyclic compounds exhibit cytotoxic effects on cancer cell lines, leading to further exploration of their mechanisms and potential therapeutic applications in oncology.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
spiro[3.5]nonan-2-ylmethanamine |
InChI |
InChI=1S/C10H19N/c11-8-9-6-10(7-9)4-2-1-3-5-10/h9H,1-8,11H2 |
InChI Key |
APYWMMPGEMCQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)CN |
Origin of Product |
United States |
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